molecular formula C19H17NO2 B1322617 4-[4-(Benzyloxy)phenoxy]aniline CAS No. 155828-47-0

4-[4-(Benzyloxy)phenoxy]aniline

Cat. No.: B1322617
CAS No.: 155828-47-0
M. Wt: 291.3 g/mol
InChI Key: VDLNUBYKPOOEAF-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenoxy]aniline is a substituted aromatic amine characterized by a benzyloxy group attached to a phenoxy ring, which is further linked to an aniline moiety. This compound is of interest in materials science and pharmaceutical research due to its structural versatility. The benzyloxy group enhances thermal stability and mesomorphic properties, making it relevant for liquid crystal applications .

Properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c20-16-6-8-18(9-7-16)22-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLNUBYKPOOEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627407
Record name 4-[4-(Benzyloxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155828-47-0
Record name 4-[4-(Benzyloxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenoxy]aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for 4-[4-(Benzyloxy)phenoxy]aniline often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: 4-[4-(Benzyloxy)phenoxy]aniline serves as a precursor for synthesizing more complex organic compounds. Its structure allows it to participate in various chemical reactions, making it valuable in developing new materials and chemicals.

Biology

  • Biochemical Probes: The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets. This interaction may modulate enzyme activities and influence cellular signaling pathways.
  • Enzyme Inhibition: Studies have shown that 4-[4-(Benzyloxy)phenoxy]aniline can inhibit certain kinases involved in cancer progression, suggesting its potential role in cancer therapy .

Medicine

  • Therapeutic Properties: Research has explored the compound's anti-inflammatory and antimicrobial activities. It may influence processes such as apoptosis and proliferation in cancer cells, highlighting its potential as a therapeutic agent .
  • Targeting Disease Mechanisms: The compound has been studied for its ability to modulate pathways associated with diseases such as diabetes, where it may reduce retinal vascular leakage, a significant factor in diabetic macular edema .

Industrial Applications

  • Production of Dyes and Polymers: 4-[4-(Benzyloxy)phenoxy]aniline is utilized in the production of specialty chemicals, dyes, pigments, and polymers due to its stable chemical structure and reactivity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-[4-(Benzyloxy)phenoxy]aniline. For instance:

  • Cell Line Studies: In vitro assays using human lung cancer cell lines demonstrated significant inhibition of cell proliferation when treated with compounds similar to 4-[4-(Benzyloxy)phenoxy]aniline. These findings suggest that the compound could play a role in developing new cancer therapies .
  • Mechanistic Insights: The mechanism of action involves binding to specific receptors or enzymes, altering their activity and leading to various biological effects. This binding can inhibit DNA-dependent enzymes, affecting cell proliferation rates .

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenoxy]aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Alkyloxy Substituents

Compounds such as (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I6) and (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I8) differ in alkyl chain length (C6 vs. C8). These variations influence mesomorphic behavior:

  • I6 exhibits a nematic phase between 85–120°C.
  • I8 shows a broader nematic range (75–135°C), attributed to increased van der Waals interactions from the longer alkyl chain .
Compound Alkyl Chain Length Phase Transition Temperatures (°C) Mesophase Type
I6 C6 85–120 Nematic
I8 C8 75–135 Nematic
I16 C16 100–150 Smectic

Key Insight : Longer alkyl chains enhance smectic phase stability due to improved molecular packing .

Fluorinated Analogues

4-[4-(4-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline (, Compound #3) introduces fluorine atoms, which significantly alter electronic properties. Fluorination increases electronegativity, enhancing dipole-dipole interactions and thermal stability. This compound demonstrates antiproliferative activity in pharmacological studies, unlike non-fluorinated analogs .

Methoxy and Cyano Derivatives

  • 4-Methoxy-N-(4-methoxybenzyl)aniline (): Methoxy groups improve solubility in polar solvents but reduce mesophase stability compared to benzyloxy-substituted compounds.
  • 4'-Amyloxybenzylidene-4-cyanoaniline (): The cyano group (–CN) increases polarity, enabling applications in electro-optical devices. Its nematic phase persists up to 145°C, higher than benzyloxy analogs due to stronger dipolar interactions .

Biological Activity

Overview

4-[4-(Benzyloxy)phenoxy]aniline, also known by its CAS number 155828-47-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-[4-(Benzyloxy)phenoxy]aniline is C19H17NO, with a molecular weight of approximately 295.35 g/mol. The structure features a benzyloxy group attached to a phenoxy aniline core, which contributes to its unique biological properties.

The biological activity of 4-[4-(Benzyloxy)phenoxy]aniline is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. Research indicates that it interacts with various molecular targets, including:

  • Lysine-specific demethylase 1 (LSD1) : This enzyme plays a crucial role in epigenetic regulation and is implicated in several cancers. A study demonstrated that derivatives of this compound exhibit potent inhibitory activity against LSD1, with an IC50 value of 4 μM for one of the tested compounds (10d) .
  • PPARα Agonism : The compound has been explored for its agonistic effects on peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and inflammation. Compounds derived from the 4-benzyloxy-benzylamino chemotype showed improved potency and selectivity over initial hits .

Cytotoxicity and Selectivity

The cytotoxicity of 4-[4-(Benzyloxy)phenoxy]aniline varies depending on structural modifications. For instance, certain derivatives have shown significant cytotoxic effects against human cancer cell lines, while others maintain lower toxicity profiles, indicating a potential for selective targeting in therapeutic applications .

In Vitro Studies

  • LSD1 Inhibition : In vitro assays demonstrated that compound 10d effectively inhibited the migration of HCT-116 colon cancer cells and A549 lung cancer cells, suggesting its potential as an antitumor agent .
  • PPARα Activation : Several analogues were evaluated for their ability to activate PPARα. The results indicated that modifications to the benzyloxy group significantly influenced both the potency and selectivity towards PPARα, with some compounds exhibiting EC50 values less than 5 μM .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship revealed that:

  • Substituents on the benzyl group can significantly alter the biological activity.
  • The introduction of halogens or other functional groups can enhance or diminish enzyme inhibition capabilities.
  • The positioning of functional groups relative to the aniline nitrogen affects binding affinity and selectivity toward biological targets .

Data Table: Summary of Biological Activities

CompoundTargetActivity TypeIC50/EC50 ValueReference
10dLSD1Inhibition4 μM
Various DerivativesPPARαAgonism<5 μM
18DENV ProteaseInhibitionIC50 = 38.5 μM
Benzoxaborole DerivativesSARS-CoV-2 M proInhibitionIC50 around or >60 μM

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